2-Bromo-6-(1,1-difluoroethyl)naphthalene
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Overview
Description
2-Bromo-6-(1,1-difluoroethyl)naphthalene is an organic compound with the molecular formula C12H8BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoroethyl group are substituted at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1,1-difluoroethyl)naphthalene typically involves the bromination of 6-(1,1-difluoroethyl)naphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1,1-difluoroethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding naphthalene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 2-substituted-6-(1,1-difluoroethyl)naphthalenes.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of 6-(1,1-difluoroethyl)naphthalene.
Scientific Research Applications
2-Bromo-6-(1,1-difluoroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1,1-difluoroethyl)naphthalene involves its interaction with molecular targets through its bromine and difluoroethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(1,1-difluoroethyl)pyridine: Similar structure but with a pyridine ring instead of naphthalene.
2-Bromo-1,1-difluoroethane: Contains a bromine and difluoroethyl group but lacks the naphthalene ring.
Uniqueness
2-Bromo-6-(1,1-difluoroethyl)naphthalene is unique due to the presence of both bromine and difluoroethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9BrF2 |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
2-bromo-6-(1,1-difluoroethyl)naphthalene |
InChI |
InChI=1S/C12H9BrF2/c1-12(14,15)10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7H,1H3 |
InChI Key |
WYEPXYIHVSQSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)Br)(F)F |
Origin of Product |
United States |
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